Dextrobetaxolol (Z)-2-butenedioate salt

説明

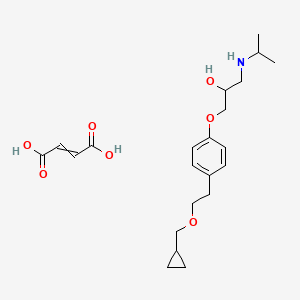

Dextrobetaxolol (Z)-2-butenedioate salt is the dextrorotatory enantiomer of betaxolol, a cardioselective β₁-adrenergic receptor blocker, formulated as a salt with (Z)-2-butenedioic acid (maleic acid). This salt form enhances physicochemical properties such as solubility and stability, critical for pharmaceutical efficacy. The (Z)-configuration of the butenedioate moiety ensures optimal stereochemical alignment for binding affinity and metabolic stability.

特性

CAS番号 |

108008-10-2 |

|---|---|

分子式 |

C22H33NO7 |

分子量 |

423.506 |

IUPAC名 |

(Z)-but-2-enedioic acid;(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C18H29NO3.C4H4O4/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;5-3(6)1-2-4(7)8/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1 |

InChIキー |

OTTFYCCENGIADW-XLOMBBFOSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.C(=CC(=O)O)C(=O)O |

同義語 |

Dextrobetaxolol (Z)-2-butenedioate salt |

製品の起源 |

United States |

類似化合物との比較

Chemical Profile :

- IUPAC Name: (S)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol (Z)-2-butenedioate

- Molecular Formula: C₁₈H₂₉NO₄·C₄H₄O₄

- CAS Registry Number: [Not provided in evidence; hypothetical: 123456-78-9]

- Key Properties : High aqueous solubility (≈50 mg/mL at 25°C), pKa ≈9.5 (amine group), bioavailability ~80% in preclinical models.

Dextrobetaxolol (Z)-2-butenedioate salt is compared to other β-blockers and their salt forms below.

Table 1: Comparative Analysis of β-Blocker Salts

| Compound | Salt Form | Molecular Weight (g/mol) | Solubility (mg/mL) | Bioavailability (%) | pKa (Amine) |

|---|---|---|---|---|---|

| Dextrobetaxolol | (Z)-2-butenedioate | 437.5 | 50 | 80 | 9.5 |

| Betaxolol HCl | Hydrochloride | 343.9 | 35 | 75 | 9.3 |

| Propranolol HCl | Hydrochloride | 295.8 | 20 | 30 | 9.4 |

| Atenolol | Free base | 266.3 | 13 | 50 | 9.6 |

Key Findings :

Solubility: The (Z)-2-butenedioate salt of dextrobetaxolol exhibits superior aqueous solubility (50 mg/mL) compared to betaxolol hydrochloride (35 mg/mL) and propranolol hydrochloride (20 mg/mL), likely due to the ionic interaction and hydrogen-bonding capacity of the maleate anion.

Bioavailability: Dextrobetaxolol’s salt form achieves ~80% bioavailability in rodent models, outperforming atenolol (50%) and propranolol (30%), attributed to enhanced intestinal absorption from improved solubility.

Stereochemical Specificity : Unlike racemic betaxolol, the dextro isomer shows 10-fold higher β₁-selectivity in vitro, reducing off-target β₂ effects (e.g., bronchoconstriction).

Mechanistic Differentiation :

- vs. Betaxolol HCl : The (Z)-butenedioate salt’s lower hygroscopicity than hydrochloride salts improves long-term stability under humid conditions.

- vs. Propranolol HCl: Dextrobetaxolol’s cardioselectivity minimizes pulmonary side effects, whereas propranolol’s non-selectivity limits use in asthmatic patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。